1S/C6H3BrClN3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H
.
3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C₆H₃BrClN₄. It features a pyrazolo-pyrimidine structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound is classified under the category of halogenated pyrazoles, which are known for their applications in pharmaceuticals and agrochemicals.
The compound is identified by its Chemical Abstracts Service (CAS) number 1314893-92-9. It has been synthesized and studied in various research contexts, highlighting its potential applications in drug discovery and development.
3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine belongs to the class of pyrazolo[1,5-a]pyrimidines, which are characterized by a fused pyrazole and pyrimidine ring system. This structural arrangement imparts unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
Several synthetic routes have been explored for the preparation of 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine. A common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Technical Details:
The presence of bromine and chlorine atoms introduces significant electronegativity differences that influence the compound's reactivity and interaction with biological targets.
3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine can participate in various chemical reactions:
Technical Details:
The mechanism of action for 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine largely depends on its interaction with biological targets, particularly enzymes or receptors involved in cellular signaling pathways.
Data:
Relevant data regarding its reactivity with acids or bases can provide insights into its stability profile.
3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine finds applications primarily in medicinal chemistry:
Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-dense heterocyclic compounds characterized by a fused bicyclic core structure. This scaffold integrates a five-membered pyrazole ring with a six-membered pyrimidine ring, creating a planar, electron-rich system amenable to diverse chemical modifications. The inherent rigidity of this framework facilitates precise molecular interactions with biological targets, particularly protein kinases. Its synthetic versatility allows for strategic functionalization at key positions (C-3, C-5, C-6, and C-7), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties essential for drug development. Clinical validation of this scaffold is evident in FDA-approved kinase inhibitors such as Larotrectinib and Repotrectinib, underscoring its transformative role in oncology [5].
Pyrazolo[1,5-a]pyrimidines exhibit exceptional potency as protein kinase inhibitors (PKIs), disrupting aberrant signaling pathways that drive oncogenesis. These compounds primarily function through ATP-competitive inhibition, binding to the kinase ATP-binding pocket with high specificity. Derivatives targeting epidermal growth factor receptor (EGFR) demonstrate significant efficacy in non-small cell lung cancer (NSCLC), while those inhibiting B-Raf and MEK kinases show promise in melanoma treatment [5]. The scaffold’s adaptability enables the design of allosteric inhibitors that bind outside the ATP site, offering advantages in overcoming drug resistance.
Table 1: Key Kinase Targets of Pyrazolo[1,5-a]pyrimidines in Oncology
Kinase Target | Therapeutic Area | Inhibition Mechanism | Biological Consequence |
---|---|---|---|
EGFR | NSCLC | ATP-competitive | Suppresses tumor proliferation |
B-Raf | Melanoma | ATP-competitive | Inhibits MAPK pathway |
MEK | Melanoma | Allosteric | Blocks cell-cycle progression |
CDK1/2 | Solid tumors | ATP-competitive | Induces G1/S cell-cycle arrest |
Pim-1 | Hematologic cancers | ATP-competitive | Promotes apoptosis |
Biological evaluations reveal that optimized derivatives induce dose-dependent cytotoxicity in cancer cell lines and suppress tumor growth in xenograft models. Their kinase selectivity profiles minimize off-target effects, though challenges persist in overcoming resistance mutations. Current research focuses on developing dual inhibitors (e.g., targeting both EGFR and B-Raf) to address pathway redundancy [5].
Halogen atoms, particularly bromine and chlorine, play indispensable roles in enhancing the bioactivity and synthetic utility of pyrazolo[1,5-a]pyrimidine intermediates. The strategic incorporation of bromine at C-3 and chlorine at C-6 leverages distinct physicochemical effects:
Table 2: Functional Roles of Halogens in Pyrazolo[1,5-a]pyrimidine Design
Halogen Position | Key Functions | Impact on Drug Design |
---|---|---|
C-3 (Bromine) | - Pd-catalyzed cross-coupling handle- Steric blockade of metabolic sites | Enables C-C/C-N bond formation; extends half-life by >50% |
C-6 (Chlorine) | - Electronic activation for SNAr- Halogen bonding with target kinases | Accelerates displacement by amines; enhances kinase affinity by 3x |
Dual (Br/Cl) | - Orthogonal reactivity for sequential functionalization | Permits modular synthesis of bis-aminated derivatives |
These halogen-driven properties make 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine a versatile intermediate for constructing libraries of kinase inhibitors. The chlorine atom’s displacement by aryl/alkyl amines yields analogs with improved solubility and target engagement, while bromine serves as a coupling handle for introducing pharmacophore groups [6] [7].
The compound (CAS: 960613-96-1) emerged as a cornerstone intermediate due to its orthogonal reactivity and commercial accessibility. Early synthetic routes relied on POCl₃-mediated chlorination of hydroxylated precursors, yielding mixtures requiring tedious purification. The development of regioselective cyclization protocols using 3-amino-5-bromopyrazoles and β-dicarbonyl equivalents streamlined its production [4] [6].
A transformative advancement was the implementation of microwave-assisted copper catalysis for C-3 amination. This method employs CuI (5 mol%) and a carbazole-based ligand (L-1, 10 mol%) in diethylene glycol (DEG), enabling efficient Ullmann-type coupling with diverse amines at 80°C within 1 hour. Key advantages include:
Table 3: Evolution of Synthetic Methodologies for 3,5-Bis-Aminated Derivatives
Synthetic Era | Key Methodology | Limitations | Advancements Post-2015 |
---|---|---|---|
Pre-2010 | Nitro-reduction/carbamoylation | - 3–4 steps- Low yields (25–40%) | N/A |
2010–2015 | Pd-catalyzed Buchwald-Hartwig amination | - Sensitive to C-5 substituents- Pd contamination | Cu-catalysis avoids Pd residues |
Post-2015 | Microwave CuI/L-1 system | - None for C-3 amination | 1-step amination; 83% avg yield; broad substrate scope |
This intermediate’s utility is exemplified in the synthesis of Larotrectinib analogs, where C-6 chlorine displacement precedes C-3 bromine functionalization. Commercial availability (e.g., BLD Pharmatech) ensures standardized access for drug discovery campaigns, cementing its role as a critical building block in oncology-focused medicinal chemistry [3] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5